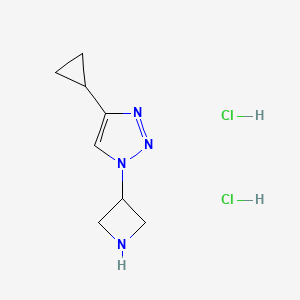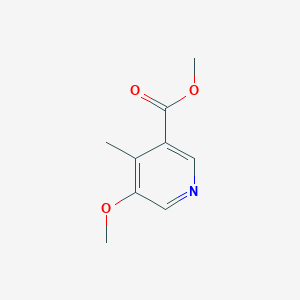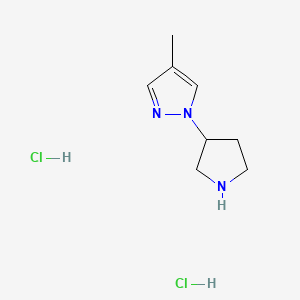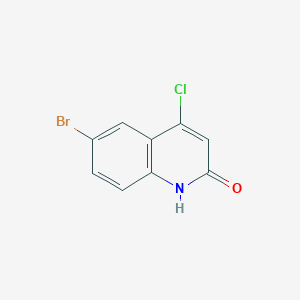
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride, also known as AZT-DHC, is a synthetic molecule used in scientific research to study the interaction between certain enzymes and substrates. It is a cyclic molecule that has been used in a variety of studies in order to better understand the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Anti-Tubercular Applications Research has explored the synthesis and evaluation of azetidinone derivatives, including triazole compounds, for their anti-tubercular activity. For instance, azetidinone analogues incorporating 1,2,4-triazole have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. These compounds were designed through molecular docking and characterized by various analytical techniques, highlighting the potential of such derivatives in anti-tubercular drug development (Thomas, George, & Harindran, 2014).
Antibacterial and Antifungal Applications Another study focused on the synthesis and pharmacological evaluation of azetidinone and triazole compounds for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected microbes and were further tested for anti-inflammatory activity, showcasing their potential as multifunctional therapeutic agents (Kohli, Srivastava, & Srivastava, 2008).
Antimycobacterial and Cytotoxic Activities Further research into azetidinone and thiazolidinone moieties linked to various nucleuses like the indole nucleus has been conducted to assess their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These studies underline the broad-spectrum potential of these compounds in treating various infections and diseases, with some showing excellent activity profiles (Saundane & Walmik, 2013).
Insecticidal Applications Additionally, there's research into green synthesis methods for creating spiro azetidinone derivatives with potential insecticidal activity. These efforts not only highlight the biological applications of these compounds but also emphasize sustainable approaches to their synthesis (Jain, Sharma, & Kumar, 2013).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDBSXDVSLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)








![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)


